REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].C(Cl)(=O)[C:13](Cl)=[O:14]>ClCCl>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([N:6]=[C:13]=[O:14])=[O:5]
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Name
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|
Quantity
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1.64 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)N)C=CC(=C1)F
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Name
|
|
Quantity
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3 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
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|
Quantity
|
0.8 mL
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Type
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reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 9 hours
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Duration
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9 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)N=C=O)C=CC(=C1)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.8 mmol | |
AMOUNT: MASS | 1.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |